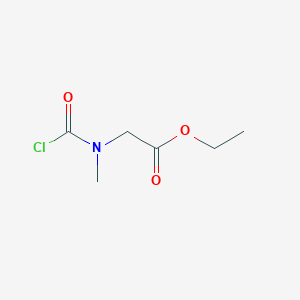
N-ethyl-2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-ethyl-2-(2-((2-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C15H18FN3O2S and its molecular weight is 323.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Chemistry and Antioxidant Activity
K. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and studied their coordination complexes for potential antioxidant activity. While the specific chemical compound was not mentioned, this study highlights the interest in structurally similar compounds for their potential in creating coordination complexes with beneficial properties (Chkirate et al., 2019).
Potential Antipsychotic Agents
L D Wise et al. (1987) explored 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, finding potential antipsychotic profiles in animal behavior tests. This research demonstrates the ongoing exploration of imidazole derivatives and related compounds for their potential therapeutic effects, though not directly related to the specific compound (Wise et al., 1987).
Radioligand Imaging
R. Iwata et al. (2000) worked on labeling a potential histamine H3 receptor ligand, showcasing efforts in employing such chemical structures for clinical PET studies, indicating the broader utility of similar compounds in medical imaging (Iwata et al., 2000).
Anticancer Agents
Derya Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones as anticancer agents, underlining the potential of compounds with similar chemical frameworks in cancer research (Osmaniye et al., 2018).
Properties
IUPAC Name |
N-ethyl-2-[2-[(2-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2S/c1-2-17-14(21)8-19-12(9-20)7-18-15(19)22-10-11-5-3-4-6-13(11)16/h3-7,20H,2,8-10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGPRQNXHGRKAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C(=CN=C1SCC2=CC=CC=C2F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2481500.png)
![5-((4-Fluorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2481501.png)

![2-[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2481506.png)
![1-phenyl-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2481507.png)


![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2481515.png)

![5-((tetrahydrofuran-2-yl)methyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481517.png)


